Cas no 23528-44-1 (1,2-bis(Phenylthio)ethylene)

1,2-ビス(フェニルチオ)エチレンは、有機硫黄化合物の一種であり、化学式C14H12S2で表されます。この化合物は、フェニルチオ基がエチレン骨格に結合した構造を持ち、高い熱安定性と化学的安定性を示します。有機合成中間体として有用であり、特にポリマー材料や電子材料の改質剤として応用可能です。また、硫黄原子の特性を活かした反応性があり、特殊な機能性材料の合成に寄与します。その分子設計の柔軟性から、様々な産業用途での利用が期待されています。

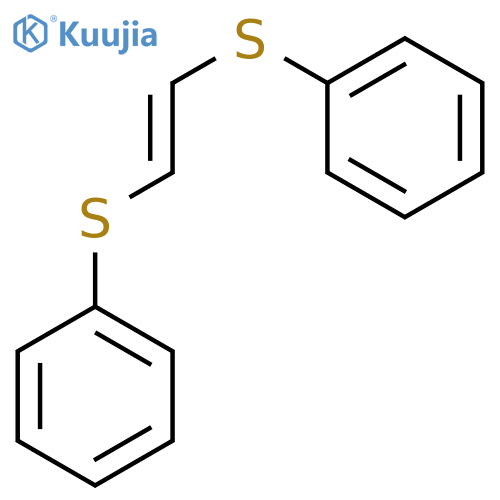

1,2-bis(Phenylthio)ethylene structure

商品名:1,2-bis(Phenylthio)ethylene

1,2-bis(Phenylthio)ethylene 化学的及び物理的性質

名前と識別子

-

- Benzene,1,1'-[1,2-ethenediylbis(thio)]bis-

- 1,2-Bis(phenylthio)ethylene (cis- and trans- mixture)

- 2-phenylsulfanylethenylsulfanylbenzene

- 1,2-Bis(phenylmercapto)ethylene

- 1,2-Bis(phenylthio)ethylene

- 1,2-Bisphenylthioethylen

- B2940

- 1,2-Bis(phenylmercapto)ethylene (cis- and trans- mixture)

- 1,2-Bis(phenylthio)ethene

- [(E)-2-phenylsulfanylethenyl]sulfanylbenzene

- 1,2-di(phenylthio)ethene

- MFCD00155276

- Ethene, 1,2-bis(phenylthio)-

- SCHEMBL9517366

- AKOS037646019

- {[2-(PHENYLSULFANYL)ETHENYL]SULFANYL}BENZENE

- CS-0449876

- ([(E)-2-(Phenylsulfanyl)ethenyl]sulfanyl)benzene #

- Benzene, 1,1'-[1,2-ethenediylbis(thio)]bis-

- AS-65814

- 23528-44-1

- SCHEMBL9517373

- UHGSEDVQATYWGI-VAWYXSNFSA-N

- 1,2-bis(Phenylthio)ethylene

-

- MDL: B152488

- インチ: 1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H

- InChIKey: UHGSEDVQATYWGI-UHFFFAOYSA-N

- ほほえんだ: S(C([H])=C([H])SC1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 244.03800

- どういたいしつりょう: 244.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 50.6

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 48°C(lit.)

- ふってん: 166°C/0.8mmHg(lit.)

- フラッシュポイント: 174.4±23.8 °C

- 屈折率: 1.672

- PSA: 50.60000

- LogP: 5.04220

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- ようかいせい: 未確定

1,2-bis(Phenylthio)ethylene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H315+H319

- ちょぞうじょうけん:0-10°C

1,2-bis(Phenylthio)ethylene 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1,2-bis(Phenylthio)ethylene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P321040-500mg |

1,2-bis(Phenylthio)ethylene |

23528-44-1 | 500mg |

$ 80.00 | 2022-06-03 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2940-5G |

1,2-Bis(phenylthio)ethylene (cis- and trans- mixture) |

23528-44-1 | >98.0%(GC) | 5g |

¥490.00 | 2024-04-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152488-250mg |

1,2-bis(Phenylthio)ethylene |

23528-44-1 | 98% | 250mg |

¥99.90 | 2023-09-04 | |

| Ambeed | A863819-25g |

1,2-Bis(phenylthio)ethene |

23528-44-1 | 98% | 25g |

$161.0 | 2024-07-28 | |

| abcr | AB249752-25g |

1,2-Bis(phenylthio)ethylene (cis- and trans- mixture), 98%; . |

23528-44-1 | 98% | 25g |

€295.20 | 2024-04-18 | |

| 1PlusChem | 1P002O1B-25g |

Benzene, 1,1'-[1,2-ethenediylbis(thio)]bis- |

23528-44-1 | >98.0%(GC) | 25g |

$212.00 | 2024-05-23 | |

| Crysdot LLC | CD12093278-100g |

1,2-Bis(phenylthio)ethene |

23528-44-1 | 97% | 100g |

$590 | 2024-07-24 | |

| abcr | AB249752-5g |

1,2-Bis(phenylthio)ethylene (cis- and trans- mixture), 98%; . |

23528-44-1 | 98% | 5g |

€108.10 | 2024-04-18 | |

| A2B Chem LLC | AB23663-1g |

1,2-Bis(phenylthio)ethylene |

23528-44-1 | 95% | 1g |

$52.00 | 2024-04-20 | |

| 1PlusChem | 1P002O1B-1g |

Benzene, 1,1'-[1,2-ethenediylbis(thio)]bis- |

23528-44-1 | 95% | 1g |

$41.00 | 2025-02-19 |

1,2-bis(Phenylthio)ethylene 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

23528-44-1 (1,2-bis(Phenylthio)ethylene) 関連製品

- 1822-73-7(Phenyl vinyl sulfide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量